ethyl (2-hydroxypropyl)carbamate

Polyurethane Elastomers Chain Extender Kinetics Pot Life

Ethyl (2-hydroxypropyl)carbamate, commonly encountered in industrial and research contexts as 2-hydroxypropyl (2-hydroxyethyl)carbamate (HPHEC), is a bifunctional carbamate ester bearing a secondary hydroxyl group and a carbamate linkage. Its molecular formula is C6H13NO3, with a molecular weight of 147.17 g/mol.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B3480911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2-hydroxypropyl)carbamate
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCOC(=O)NCC(C)O
InChIInChI=1S/C6H13NO3/c1-3-10-6(9)7-4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9)
InChIKeyHWNAVABUTSKYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-hydroxypropyl)carbamate (HPHEC) Procurement Data Sheet: Structure, Synonyms, and Core Specifications


Ethyl (2-hydroxypropyl)carbamate, commonly encountered in industrial and research contexts as 2-hydroxypropyl (2-hydroxyethyl)carbamate (HPHEC), is a bifunctional carbamate ester bearing a secondary hydroxyl group and a carbamate linkage. Its molecular formula is C6H13NO3, with a molecular weight of 147.17 g/mol . The compound is identified by CAS Registry Number 28886-72-8 and is regulated under the U.S. Toxic Substances Control Act (TSCA) inventory [1]. Its primary utility lies in polymer synthesis, specifically as a specialized chain extender for polyurethane elastomers, where its unique structure influences reaction kinetics and final mechanical properties [2].

Procurement Risk Advisory: Why 1,4-Butanediol and 2-Hydroxyethyl Carbamate Cannot Replace Ethyl (2-hydroxypropyl)carbamate


Direct substitution of ethyl (2-hydroxypropyl)carbamate (HPHEC) with conventional alternatives like 1,4-butanediol (BDO) or 2-hydroxyethyl carbamate (HEC) introduces quantifiable performance and process liabilities. While BDO is the industry-standard chain extender for polyurethanes, its use with HPHEC-specified prepolymer systems results in a gel time reduction of approximately 66% (HPHEC gel time is ~3x that of BDO) [1], severely limiting pot life and processability. Conversely, HEC—while chemically analogous—exists as a crystalline solid (m.p. ~109°F) that is prone to crystallization during storage, whereas the HPHEC variant remains a stable liquid under normal storage conditions [2]. These distinct physicochemical and kinetic profiles preclude generic interchangeability in precision polymer synthesis and formulation.

Quantitative Differentiation Guide: Head-to-Head Performance of Ethyl (2-hydroxypropyl)carbamate vs. 1,4-Butanediol in Polyurethane Elastomers


Gel Time Extension: Ethyl (2-hydroxypropyl)carbamate Provides 3-Fold Increase in Pot Life vs. 1,4-Butanediol

In polyurethane elastomer synthesis using MDI and poly(ε-caprolactone) diol, substituting 1,4-butanediol (BDO) with 2-hydroxypropyl (2-hydroxyethyl)carbamate (HPHEC) as the chain extender resulted in a gel time that was approximately three times longer [1]. This extended pot life is a critical differentiator for industrial processing, enabling more complex mold filling and reducing material waste from premature curing.

Polyurethane Elastomers Chain Extender Kinetics Pot Life

Mechanical Property Enhancement: Ethyl (2-hydroxypropyl)carbamate Improves Polyurethane Elastomer Tear Strength by 10-25%

A direct comparison of polyurethane elastomers synthesized with either HPHEC or 1,4-butanediol (BDO) as the chain extender revealed a significant improvement in tear strength. The elastomers prepared with HPHEC exhibited tear strengths that were 10% to 25% higher than those made with BDO [1]. This quantifiable enhancement in mechanical durability is attributed to the unique molecular architecture imparted by the HPHEC-derived hard segments.

Polyurethane Elastomers Tear Strength Mechanical Properties

Thermomechanical Property Modulation: Ethyl (2-hydroxypropyl)carbamate Elevates Glass Transition Temperature (Tg) and tan δ

Dynamic mechanical analysis (DMA) of polyurethane elastomers demonstrated that using HPHEC as a chain extender, as opposed to 1,4-butanediol (BDO), leads to a measurable increase in both the glass transition temperature (Tg) and the mechanical loss tangent (tan δ) [1]. This indicates that HPHEC incorporation results in a more restricted molecular mobility and higher energy dissipation within the polymer network, which are key parameters for tailoring material stiffness and damping characteristics.

Polyurethane Elastomers Glass Transition Temperature Dynamic Mechanical Analysis

Physical State Advantage: Ethyl (2-hydroxypropyl)carbamate Remains Liquid vs. Solid 2-Hydroxyethyl Carbamate

In textile finishing applications, methylolated hydroxyethyl/hydroxypropyl carbamate solutions impart equivalent wrinkle-resistance and durability properties to cellulosic fabrics as those derived from 2-hydroxyethyl carbamate (HEC) [1]. However, a critical and quantifiable differentiator lies in the physical state of the precursor: anhydrous HEC is a solid with a melting point of 109°F and is slow to crystallize, posing handling and formulation stability challenges [1]. In contrast, the hydroxyethyl/hydroxypropyl carbamate variant remains a stable liquid under normal storage conditions [1], a property that simplifies its integration into commercial finishing baths and ensures consistent application.

Textile Finishing Carbamate Chemistry Formulation Stability

Reactive Diluent Functionality: Ethyl (2-hydroxypropyl)carbamate Enables High-Solids Coating Formulations

As a hydroxyalkyl carbamate, ethyl (2-hydroxypropyl)carbamate is explicitly claimed for use as a reactive diluent in high-solids coating compositions [1]. This class of compounds addresses a key industry challenge: reducing volatile organic compound (VOC) emissions by replacing traditional solvents. The compound is incorporated into the final cross-linked film, contributing to film properties rather than evaporating. While many non-reactive diol diluents can compromise shelf stability, the patented compositions containing hydroxyalkyl carbamates, including the 2-hydroxypropyl variant, are stable at ambient temperature and cure upon heating [1].

High-Solids Coatings Reactive Diluent VOC Reduction

Targeted Application Scenarios for Ethyl (2-hydroxypropyl)carbamate Based on Quantified Performance Advantages


High-Durability Cast Polyurethane Elastomers for Industrial Rollers and Wheels

When formulating cast polyurethane elastomers for heavy-duty industrial components (e.g., forklift wheels, paper mill rollers), the 10-25% increase in tear strength [1] directly addresses a primary failure mode. The extended pot life (3x that of BDO [1]) is particularly advantageous for casting large, intricate parts where slow, bubble-free mold filling is essential. The higher Tg [1] can be leveraged to maintain dimensional stability and load-bearing capacity at moderately elevated service temperatures.

Vibration-Damping and Acoustic Management Components

In applications where energy dissipation is critical, such as automotive engine mounts, suspension bushings, and acoustic underlayments, the observed increase in tan δ (mechanical loss tangent) [1] is a key material selection criterion. Higher tan δ values correlate with more efficient conversion of mechanical vibration into low-grade heat, thereby reducing noise and structural resonance. Formulators can prioritize HPHEC over BDO to engineer polyurethane components with a superior damping profile.

VOC-Compliant, High-Solids Industrial Coating Formulations

For manufacturers of coil coatings, automotive OEM finishes, or general industrial paints facing tightening VOC regulations, ethyl (2-hydroxypropyl)carbamate offers a viable reactive diluent pathway [1]. Unlike simple diol diluents that can poison acid-catalyzed amino cross-linking systems, reducing shelf life, the carbamate functionality in HPHEC maintains ambient temperature stability while cross-linking into the final film network upon thermal cure [1]. This enables the formulation of coatings with high solids content (>60%) without sacrificing pot life or film performance.

Liquid-Processable Permanent Press Finishes for Cellulosic Textiles

In textile finishing mills producing durable press garments from cotton or rayon blends, the liquid physical state of the hydroxyethyl/hydroxypropyl carbamate precursor [1] is a decisive operational advantage. It eliminates the costly and time-consuming step of melting solid 2-hydroxyethyl carbamate (HEC) and mitigates the risk of crystallization in storage tanks and feed lines. This ensures a more homogeneous and reproducible application of the finishing agent, leading to consistent wrinkle resistance and fabric hand across large production batches.

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